molecular formula C8H7N3OS B6423184 N-(2,1,3-benzothiadiazol-4-yl)acetamide CAS No. 16540-61-7

N-(2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No.: B6423184
CAS No.: 16540-61-7
M. Wt: 193.23 g/mol
InChI Key: HVBDCQSQTXJVJS-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)acetamide is a compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications. This compound is particularly significant due to its potential use in organic electronics, photoluminescent materials, and as a building block for more complex molecules .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBDCQSQTXJVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308222
Record name N-(2,1,3-benzothiadiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16540-61-7
Record name NSC202732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,1,3-benzothiadiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)acetamide involves its strong electron-withdrawing properties, which influence its interactions with other molecules. In biological systems, it may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.

    4,7-Dibromo-2,1,3-benzothiadiazole: Commonly used as a building block in the synthesis of larger molecules and conductive polymers.

    N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A derivative with unique coordination properties

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)acetamide stands out due to its specific functional group, which imparts unique properties and reactivity. Its acetamide group allows for additional hydrogen bonding and interactions, making it valuable in various applications .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)acetamide is a synthetic compound belonging to the class of benzothiadiazole derivatives. This compound has garnered interest in the scientific community due to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8N_2S, with a molecular weight of approximately 180.24 g/mol. Its structure includes a benzothiadiazole core linked to an acetamide functional group, which is critical for its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₈N₂S
Molecular Weight180.24 g/mol
Core StructureBenzothiadiazole
Functional GroupAcetamide

This compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, studies suggest that it can modulate enzyme activity related to cancer cell proliferation.
  • Receptor Binding : The benzothiadiazole moiety can interact with receptors that play crucial roles in signaling pathways.
  • DNA Interaction : There is evidence suggesting that this compound can bind to DNA, potentially disrupting cellular functions and leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. For example:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values for these cell lines were reported to be significantly lower than those of established chemotherapeutic agents .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
HEPG21.18Staurosporine4.18
MCF70.67Ethidium Bromide2.71
SW11160.80--

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi:

  • Bacterial Strains : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : It has shown potential antifungal activity in laboratory settings.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of biological activities associated with this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of benzothiadiazole and assessed their anticancer activities using MTT assays. The results indicated that modifications to the structure could enhance potency against specific cancer types .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest a strong binding affinity with key enzymes involved in tumor growth .
  • Therapeutic Potential : A review highlighted the potential of benzothiadiazole derivatives as lead compounds for drug development due to their diverse biological activities .

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